Benapenem

説明

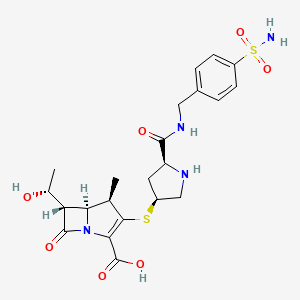

Structure

3D Structure

特性

CAS番号 |

1312953-83-5 |

|---|---|

分子式 |

C22H28N4O7S2 |

分子量 |

524.6 g/mol |

IUPAC名 |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(4-sulfamoylphenyl)methylcarbamoyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C22H28N4O7S2/c1-10-17-16(11(2)27)21(29)26(17)18(22(30)31)19(10)34-13-7-15(24-9-13)20(28)25-8-12-3-5-14(6-4-12)35(23,32)33/h3-6,10-11,13,15-17,24,27H,7-9H2,1-2H3,(H,25,28)(H,30,31)(H2,23,32,33)/t10-,11-,13+,15+,16-,17-/m1/s1 |

InChIキー |

JNSMRGMLNPEWLR-PDCLSYJBSA-N |

異性体SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O)[C@@H](C)O |

正規SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O)C(C)O |

製品の起源 |

United States |

Foundational & Exploratory

Benapenem's Mechanism of Action Against Enterobacteriaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic demonstrating potent in vitro activity against a range of Gram-negative bacteria, including clinically significant species of the Enterobacteriaceae family. As with other members of the carbapenem class, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the molecular interactions and cellular processes that underpin this compound's antibacterial effect against Enterobacteriaceae, while also considering the primary mechanisms of resistance.

Core Mechanism: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to covalently bind to and inactivate essential Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan biosynthesis, a polymer that forms the structural backbone of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and death.

The general mechanism of action can be visualized as a multi-step process:

Figure 1: General workflow of this compound's action against Enterobacteriaceae.

Interaction with Penicillin-Binding Proteins (PBPs)

While specific quantitative data on the binding affinities of this compound to the various PBPs in Enterobacteriaceae are not yet widely available in published literature, its mechanism can be inferred from the extensive research on other carbapenems. Carbapenems, in general, exhibit a broad affinity for multiple essential PBPs, which contributes to their potent and rapid bactericidal activity[1][2].

In Escherichia coli and Klebsiella pneumoniae, the key high-molecular-weight PBPs are PBP1a, PBP1b, PBP2, and PBP3. Inhibition of PBP2 leads to the formation of spherical cells, while inhibition of PBP3 results in filamentation[1]. Carbapenems like imipenem, meropenem, and doripenem (B194130) have a very high affinity for PBP2 and PBP4 in E. coli and K. pneumoniae[1][2]. It is highly probable that this compound shares this characteristic high affinity for PBP2, a primary killing target in these organisms.

Table 1: PBP Binding Affinities (IC50 in mg/L) of Comparator Carbapenems against E. coli and K. pneumoniae

| PBP Target | Imipenem (E. coli) | Meropenem (E. coli) | Doripenem (E. coli) | Meropenem (K. pneumoniae) | Imipenem (K. pneumoniae) | Doripenem (K. pneumoniae) |

| PBP1a/1b | ≤0.4 | >4 | >4 | >0.0075 | >0.0075 | >0.0075 |

| PBP2 | 0.008 | 0.008 | 0.008 | <0.0075 | <0.0075 | <0.0075 |

| PBP3 | >32 | 0.6 | >32 | >0.0075 | >0.0075 | >0.0075 |

| PBP4 | ≤0.02 | ≤0.02 | ≤0.02 | <0.0075 | <0.0075 | <0.0075 |

| PBP5/6 | ≤0.4 | >4 | >4 | >0.0075 | >0.0075 | >0.0075 |

Data for E. coli from. Data for K. pneumoniae from. Note: Specific IC50 values for this compound are not currently available in published literature.

Circumventing Resistance Mechanisms

A crucial aspect of this compound's efficacy is its ability to overcome common resistance mechanisms in Enterobacteriaceae.

Stability to β-Lactamases

The production of β-lactamase enzymes is a primary defense mechanism against β-lactam antibiotics. Of particular concern are carbapenemases, which can hydrolyze most carbapenems. The main classes of carbapenemases found in Enterobacteriaceae are Ambler class A (e.g., KPC), class B (metallo-β-lactamases, e.g., NDM, VIM, IMP), and class D (e.g., OXA-48).

This compound has demonstrated in vitro activity against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. However, like other carbapenems, its efficacy can be compromised by the presence of carbapenemases. While specific kinetic data for this compound hydrolysis by these enzymes are not yet available, data for other carbapenems indicate that they are substrates for these enzymes, albeit with varying efficiencies.

Table 2: In Vitro Activity of this compound Against ESBL-Producing and Non-ESBL-Producing Enterobacteriaceae

| Organism | Phenotype | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | ESBL-negative | ≤0.125 | ≤0.125 |

| Escherichia coli | ESBL-positive | ≤0.125 | 0.25 |

| Klebsiella pneumoniae | ESBL-positive | ≤0.125 | 0.5 |

| Enterobacter cloacae | - | ≤0.125 | 0.25 |

Data from a study on the pharmacokinetic/pharmacodynamic properties of this compound.

Table 3: Kinetic Parameters of Comparator Carbapenem Hydrolysis by Key Carbapenemases

| Enzyme | Carbapenem | kcat (s-1) | Km (µM) | kcat/Km (µM-1s-1) |

| KPC-2 | Meropenem | 0.013 | 83 | 0.00016 |

| Ertapenem | 0.012 | 4.6 | 0.0026 | |

| OXA-48 | Meropenem | 0.003 | 4.2 | 0.00072 |

| Ertapenem | 0.0024 | 8.5 | 0.00028 | |

| NDM-1 | Meropenem | 0.0072 | 2.2 | 0.0032 |

| Ertapenem | 0.0038 | <5 | >0.00076 |

Data from a study on tebipenem (B1682724) hydrolysis. Note: Specific kinetic data for this compound are not currently available in published literature.

Outer Membrane Permeability and Efflux Pumps

To reach their PBP targets in the periplasm, carbapenems must traverse the outer membrane of Gram-negative bacteria, primarily through porin channels like OmpF and OmpC in E. coli and K. pneumoniae. Reduced expression or mutations in these porins can decrease the influx of the antibiotic, contributing to resistance.

Furthermore, once in the periplasm, carbapenems can be actively removed by efflux pumps, with the AcrAB-TolC system being a major contributor to multidrug resistance in Enterobacteriaceae. Overexpression of this pump can reduce the intracellular concentration of the antibiotic, thereby increasing the minimum inhibitory concentration (MIC).

The interplay between these resistance mechanisms is crucial in determining the overall susceptibility of an isolate to this compound.

Figure 2: Factors influencing this compound concentration in the periplasm.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard method for assessing the in vitro activity of an antibiotic is the determination of the MIC, the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution

-

Preparation of Inoculum: A standardized suspension of the test organism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution of Antibiotic: this compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the organism.

Figure 3: Workflow for MIC determination by broth microdilution.

PBP Binding Assay (Competitive)

This assay determines the affinity of a β-lactam for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam for binding to these proteins.

Protocol: Competitive PBP Binding Assay

-

Membrane Preparation: Isolate the inner membrane fraction containing the PBPs from the target Enterobacteriaceae species.

-

Competition Reaction: Incubate the membrane preparation with varying concentrations of this compound for a defined period to allow for binding to the PBPs.

-

Fluorescent Labeling: Add a fluorescently labeled penicillin, such as Bocillin FL, to the reaction mixture. Bocillin FL will bind to any PBPs that have not been acylated by this compound.

-

SDS-PAGE: Separate the PBP-Bocillin FL complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent signal for each PBP band is inversely proportional to the binding of this compound. The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the fluorescent signal by 50%.

Figure 4: Workflow for a competitive PBP binding assay.

Conclusion

This compound exerts its bactericidal effect against Enterobacteriaceae through the well-established carbapenem mechanism of inhibiting peptidoglycan synthesis via binding to essential PBPs. Its broad-spectrum activity is likely due to high affinity for multiple PBP targets. The clinical utility of this compound will be influenced by its stability to various β-lactamases and its ability to effectively penetrate the outer membrane and evade efflux in resistant strains. Further research providing specific quantitative data on this compound's interactions with PBPs and resistance determinants will be invaluable for optimizing its clinical application and for the development of future carbapenem antibiotics.

References

- 1. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Benapenem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benapenem is a novel, broad-spectrum carbapenem (B1253116) antibiotic developed to address the growing threat of multidrug-resistant (MDR) bacterial infections. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in the field of antibiotic drug development.

Introduction: The Rise of a New Carbapenem

The increasing prevalence of antibiotic resistance necessitates the development of new antimicrobial agents. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved for treating severe or high-risk bacterial infections.[1] this compound emerges as a promising addition to this class, demonstrating potent activity against a range of Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[2] Developed by Sihuan Pharmaceutical, this compound has undergone clinical evaluation, primarily in China, for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP).[2][3]

Discovery and Development Workflow

While the specific discovery timeline for this compound is not extensively publicized, the general workflow for discovering and developing a novel antibiotic like this compound follows a well-established path. This process is designed to identify promising candidates, evaluate their safety and efficacy, and navigate the rigorous regulatory approval process.

References

Benapenem's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic demonstrating potent activity against a range of clinically significant gram-negative bacteria. As with other members of the carbapenem class, its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the in-vitro activity of this compound against key gram-negative pathogens, details the experimental protocols for susceptibility testing, and illustrates the key molecular pathways involved in its mechanism of action and potential resistance.

Data Presentation: In-Vitro Susceptibility of Gram-Negative Bacteria to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various gram-negative bacterial isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: this compound Activity against Enterobacteriaceae

| Organism | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli (ESBL-negative) | 30 | 0.016 | 0.031 |

| Escherichia coli (ESBL-positive) | 41 | 0.031 | 0.25 |

| Klebsiella pneumoniae (ESBL-positive) | - | ≤0.125 | ≤0.5 |

| Enterobacter cloacae | - | ≤0.125 | ≤0.5 |

Data sourced from a study on the pharmacokinetic/pharmacodynamic properties of this compound.[1]

Table 2: Activity of Biapenem (a related carbapenem) against Pseudomonas aeruginosa

| Organism | MIC50 (µg/mL) |

| Pseudomonas aeruginosa | 1 |

Note: Data for Biapenem is used as a proxy in the absence of specific publicly available MIC90 data for this compound against P. aeruginosa.[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is crucial for evaluating the in-vitro activity of an antimicrobial agent. The agar (B569324) dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for this purpose.

Detailed Methodology: Agar Dilution for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against gram-negative bacteria.

1. Preparation of Antimicrobial Stock Solution:

- Aseptically weigh a precise amount of this compound analytical standard powder.

- Reconstitute the powder with a suitable sterile solvent (e.g., sterile distilled water or a buffer as specified for the compound) to a known high concentration (e.g., 1280 µg/mL). This serves as the stock solution.

2. Preparation of Serial Dilutions:

- Perform a series of twofold dilutions of the stock solution in a sterile diluent to obtain a range of concentrations (e.g., 0.03 µg/mL to 128 µg/mL).

3. Preparation of Agar Plates:

- Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.

- Cool the molten agar to 45-50°C in a water bath.

- Add a defined volume of each antimicrobial dilution to a specific volume of molten MHA (typically in a 1:10 ratio, e.g., 2 mL of drug solution to 18 mL of agar) to achieve the final desired concentrations.

- Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify on a level surface.

- Include a growth control plate containing no antibiotic and a sterility control plate.

4. Inoculum Preparation:

- From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, select 3-5 well-isolated colonies.

- Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Further dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.

5. Inoculation of Plates:

- Using a multipoint inoculator, deliver a standardized volume of the prepared bacterial suspension onto the surface of each agar plate, starting with the control plate and then plates with increasing concentrations of this compound.

6. Incubation:

- Allow the inoculated spots to dry completely before inverting the plates.

- Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.

7. Interpretation of Results:

- Following incubation, the MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the test organism. A faint haze or a single colony at the inoculation spot is disregarded.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's activity.

References

Benapenem: A Technical Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benapenem is a novel carbapenem (B1253116) antibiotic currently under investigation for the treatment of severe bacterial infections, particularly those caused by Gram-negative pathogens.[1] Pre-clinical and early-phase clinical studies have demonstrated its potent in vitro and in vivo activity, a favorable safety profile, and a pharmacokinetic profile that supports once-daily dosing.[2] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, detailed experimental methodologies, and an exploration of its mechanism of action.

Pharmacokinetics

This compound has been evaluated in Phase 1 clinical trials involving healthy Chinese volunteers and individuals with renal impairment. These studies have provided key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Parameters in Healthy Volunteers

A first-in-human study assessed the safety, tolerability, and pharmacokinetics of this compound following single and multiple intravenous infusions in healthy Chinese volunteers. The results indicated a linear pharmacokinetic feature, with the maximum concentration (Cmax) and area under the concentration-time curve (AUC) increasing proportionally with the dose.[3]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose) [3]

| Parameter | 250 mg | 500 mg | 1000 mg |

| Cmax (mg/L) | 55.65 | - | 165 |

| AUC0-t (h·mg/L) | 297.93 | - | 984.12 |

| AUC0-inf (h·mg/L) | 331.05 | - | 960.12 |

| t1/2 (h) | 6.67 | - | 6.81 |

| Vz (L) | 7.95 | - | 10.08 |

| CL (L/h) | - | - | 0.82 - 1.06 |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Doses for 7 Days) [3]

| Parameter | 250 mg | 500 mg | 1000 mg |

| Cmax (mg/L) | - | - | - |

| AUC0-t (h·mg/L) | - | - | - |

| t1/2 (h) | 6.06 | - | 6.65 |

| Vz (L) | 8.10 | - | 10.22 |

Pharmacokinetics in Subjects with Renal Impairment

A study was conducted to evaluate the pharmacokinetic characteristics of this compound in subjects with mild to moderate renal impairment. The findings suggest that no dose adjustment is necessary for this patient population.

Table 3: Pharmacokinetic Parameters of this compound in Subjects with Varying Renal Function (Single 1.0 g Dose)

| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment |

| Cmax (mg/L) | 163 ± 6.58 | 138 ± 17.4 | 134 ± 0.11 |

| AUC0-inf (mg·h/L) | 1153.67 ± 143.2 | 1129.17 ± 241.41 | 1316.46 ± 229.83 |

| Cumulative Urinary Excretion (72h, %) | 52.61 ± 8.58 | 39.42 ± 8.35 | 29.84 ± 9.15 |

Experimental Protocols: Pharmacokinetic Studies

The pharmacokinetic parameters of this compound were determined through a series of clinical trials with specific methodologies.

-

Healthy Volunteer Study (NCT03588156, NCT03578588, NCT03570970): This trial was divided into three parts: a single ascending dose study, a single-dose pharmacokinetic study under fasting conditions, and a multiple-dose study. In the single ascending dose portion, healthy subjects received single intravenous infusions of this compound at doses ranging from 62.5 mg to 3000 mg. Blood and urine samples were collected at predetermined time points to measure the concentrations of this compound and its major metabolite.

-

Renal Impairment Study (NCT04476407): Eighteen subjects were enrolled and received a single intravenous dose of 1.0 g of this compound. Blood and urine samples were collected to measure the concentrations of this compound and its major metabolite, allowing for the evaluation of the effect of varying degrees of renal impairment on its pharmacokinetics.

Caption: Workflow for Human Pharmacokinetic Studies of this compound.

Pharmacodynamics

The pharmacodynamic profile of this compound has been characterized through in vitro susceptibility testing and in vivo animal models, establishing its antibacterial efficacy and the key pharmacodynamic index driving its activity.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.

Table 4: In Vitro Activity of this compound against Enterobacteriaceae

| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Most Tested Bacteria | ≤0.125 | ≤0.5 |

Pharmacodynamic Index and Cutoff Value

Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation have been employed to determine the optimal dosing regimens for this compound. Through correlation analysis, the percentage of time that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) was identified as the primary indicator of efficacy.

The PK/PD cutoff value for this compound against Enterobacteriaceae has been determined to be 1 mg/L at a %fT > MIC of 60% when administered at a dose of 1000 mg per day via a 0.5-hour intravenous drip.

Experimental Protocols: Pharmacodynamic Studies

-

Minimum Inhibitory Concentration (MIC) Determination: The MICs of this compound were determined using the 2-fold agar (B569324) dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

-

PK/PD Modeling in Animal Models: Infected mice received intravenous injections of this compound at various doses. Pharmacokinetic profiles were evaluated, and mathematical models were developed to characterize the drug's behavior. Monte Carlo simulations were then used to determine the PK/PD cutoff values and appropriate dosing regimens.

Caption: Workflow for Preclinical PK/PD Modeling of this compound.

Mechanism of Action

As a member of the carbapenem class of β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and ultimately, cell lysis.

Caption: Signaling Pathway of this compound's Mechanism of Action.

Clinical Efficacy

A Phase 2, randomized, double-blind, positive-control, multicenter study (NCT04505683) was conducted to assess the efficacy and safety of intravenous this compound in patients with complicated urinary tract infection (cUTI) or acute pyelonephritis (AP). The study compared a 1-gram intravenous infusion of this compound administered once daily for 7 to 14 days to a 1-gram intravenous infusion of Ertapenem administered under the same regimen. The primary completion of this study was in May 2020. While the trial is marked as "completed," detailed results regarding the primary outcome of clinical cure have not been made publicly available in the reviewed literature.

Conclusion

This compound is a promising novel carbapenem with a pharmacokinetic profile that supports a convenient once-daily dosing regimen. Its potent in vitro activity against a range of Gram-negative pathogens, including resistant strains, is driven by the pharmacodynamic index of %fT > MIC. While early clinical data suggest a favorable safety and tolerability profile, the full efficacy and safety results from the Phase 2 clinical trial in patients with complicated urinary tract infections are pending public release. Further clinical development will be crucial in defining the role of this compound in the treatment of severe bacterial infections.

References

Early-Stage Clinical Trial Results of Benapenem: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is an investigational carbapenem (B1253116) antibiotic being developed for the treatment of gram-negative bacterial infections.[1] As a member of the β-lactam class of antibiotics, it is designed to target bacterial cell wall synthesis. This technical guide provides a comprehensive summary of the early-stage clinical trial data for this compound, focusing on its pharmacokinetics, safety profile, and mechanism of action, with a detailed look at the experimental protocols employed in these foundational studies.

Mechanism of Action

This compound, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[2][3] This disruption of the cell wall integrity leads to bacterial cell lysis and death. The high affinity of carbapenems for a broad range of PBPs contributes to their wide spectrum of activity.[3]

Pharmacokinetics

A first-in-human, three-part Phase 1 clinical trial was conducted in healthy Chinese volunteers to evaluate the pharmacokinetics of this compound. The study assessed single ascending doses, the pharmacokinetic profile under fasting conditions, and multiple ascending doses.

Data Presentation

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Volunteers

| Parameter | 250 mg (n=12) | 500 mg (n=12) | 1,000 mg (n=12) |

| Cmax (mg/L) | 45.3 ± 7.2 | 90.5 ± 15.4 | 180.1 ± 30.6 |

| AUC0-t (mg·h/L) | 289.7 ± 45.1 | 580.2 ± 90.3 | 1160.5 ± 180.7 |

| AUC0-inf (mg·h/L) | 295.4 ± 46.2 | 590.1 ± 92.1 | 1180.3 ± 185.4 |

| t1/2 (h) | 6.7 ± 0.9 | 6.8 ± 1.0 | 6.8 ± 1.1 |

| CL (L/h) | 0.85 ± 0.13 | 0.85 ± 0.13 | 0.85 ± 0.13 |

| Vz (L) | 8.1 ± 1.2 | 8.2 ± 1.2 | 8.3 ± 1.3 |

| Tmax (h) | 0.5 | 0.5 | 0.5 |

| Data are presented as mean ± standard deviation, except for Tmax which is the median. |

Table 2: Multiple-Dose Pharmacokinetics of this compound in Healthy Volunteers (Once daily for 7 days)

| Parameter | 250 mg (n=12) | 500 mg (n=12) | 1,000 mg (n=12) |

| Cmax (mg/L) | 48.1 ± 8.1 | 95.3 ± 16.2 | 190.5 ± 32.4 |

| AUC0-t (mg·h/L) | 305.6 ± 48.9 | 610.9 ± 97.7 | 1221.8 ± 195.5 |

| t1/2 (h) | 6.1 ± 0.8 | 6.5 ± 1.0 | 6.7 ± 1.0 |

| Tmax (h) | 0.5 | 0.5 | 0.5 |

| Data are presented as mean ± standard deviation, except for Tmax which is the median. |

Table 3: Pharmacokinetics of this compound in Subjects with Renal Impairment (Single 1.0 g dose)

| Parameter | Normal Renal Function | Mild Impairment | Moderate Impairment |

| Cmax (mg/L) | 163 ± 6.58 | 138 ± 17.4 | 134 ± 0.11 |

| AUC0-inf (mg·h/L) | 1153.67 ± 143.2 | 1129.17 ± 241.41 | 1316.46 ± 229.83 |

| Data are presented as mean ± standard deviation. |

Safety and Tolerability

In the Phase 1 study, this compound was well-tolerated in healthy Chinese volunteers. The majority of adverse events observed were mild and resolved without medical intervention. No serious adverse events were reported.

Experimental Protocols

The first-in-human Phase 1 study was a three-part trial registered under the clinical trial identifiers NCT03588156, NCT03578588, and NCT03570970.

Part A: Single Ascending Dose Study

-

Objective: To assess the safety and tolerability of single ascending doses of this compound.

-

Design: A double-blind, placebo-controlled, sequential-ascending-single-dose study.

-

Participants: 94 healthy Chinese volunteers.

-

Dosing: Subjects were randomly assigned to receive either a placebo or this compound at doses of 62.5, 125, 250, 500, 1,000, 2,000, or 3,000 mg.

-

Administration: Intravenous infusion.

Part B: Single-Dose Pharmacokinetics Study

-

Objective: To evaluate the pharmacokinetic profiles of this compound and its major metabolites.

-

Design: A single-dose pharmacokinetic study under fasting conditions.

-

Participants: 12 healthy Chinese volunteers.

-

Dosing: Subjects received 250, 500, or 1,000 mg of this compound.

-

Administration: Intravenous infusion.

Part C: Multiple-Dose Study

-

Objective: To assess the tolerability and pharmacokinetic profiles of multiple doses of this compound and its major metabolites.

-

Design: A multiple-dose study.

-

Participants: 36 healthy Chinese volunteers.

-

Dosing: Subjects were given 250, 500, and 1,000 mg of this compound once daily for 7 consecutive days.

-

Administration: Intravenous infusion.

Conclusion

The early-stage clinical trial results for this compound indicate a favorable safety and pharmacokinetic profile in healthy volunteers. The data supports the potential for once-daily intravenous administration. These findings have paved the way for further clinical development, including a Phase 2/3 trial to assess the efficacy and safety of intravenous this compound in patients with complicated urinary tract infections or acute pyelonephritis. The progression of this compound through clinical trials will continue to provide valuable insights into its potential role in treating gram-negative bacterial infections.

References

The Antibacterial Efficacy of Benapenem Against Enterobacteriaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic currently under investigation for the treatment of severe bacterial infections. As with other members of the carbapenem class, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria. This technical guide provides a comprehensive overview of the available data on the antibacterial efficacy of this compound against Enterobacteriaceae, a large family of Gram-negative bacteria that includes common pathogens such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. The guide is intended for researchers, scientists, and drug development professionals seeking detailed information on the preclinical and in vitro performance of this promising new antibiotic.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its antibacterial effect by interfering with the synthesis of the bacterial cell wall. The primary targets of carbapenems are the penicillin-binding proteins (PBPs), a group of enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.

This compound covalently binds to the active site of PBPs, inactivating them and thereby inhibiting the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death. Available data suggests that this compound has a high affinity for PBP2 and PBP4 in Enterobacteriaceae.[1]

The following diagram illustrates the generalized signaling pathway of carbapenem action, with specific reference to the known targets of this compound.

Caption: this compound's mechanism of action targeting PBPs.

Quantitative Data on Antibacterial Efficacy

The in vitro activity of this compound has been evaluated against various clinical isolates of Enterobacteriaceae. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: In Vitro Activity of this compound against ESBL-producing Enterobacteriaceae

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Not Specified | Not Specified | ≤ 0.5 |

| Klebsiella pneumoniae | Not Specified | Not Specified | ≤ 0.5 |

| Enterobacter cloacae | Not Specified | Not Specified | ≤ 0.5 |

Data sourced from a study on the pharmacokinetics and pharmacodynamics of this compound.[2]

Table 2: Comparative In Vitro Activity of this compound and Ertapenem

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

| ESBL-producing E. coli | This compound | ≤0.125 | ≤0.5 |

| Ertapenem | 0.25 | 1 | |

| ESBL-producing K. pneumoniae | This compound | ≤0.125 | ≤0.5 |

| Ertapenem | 0.5 | 2 | |

| Enterobacter cloacae | This compound | ≤0.125 | ≤0.5 |

| Ertapenem | 0.25 | 1 |

Data presented in a study on the model-informed drug development of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound against Enterobacteriaceae isolates were determined using the agar (B569324) dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Media Preparation: Mueller-Hinton agar (MHA) was prepared according to the manufacturer's instructions and autoclaved.

-

Antibiotic Dilution: A series of two-fold dilutions of this compound were prepared.

-

Agar Plate Preparation: The appropriate volume of each antibiotic dilution was added to molten MHA to achieve the final desired concentrations. The agar was then poured into sterile petri dishes and allowed to solidify.

-

Inoculum Preparation: Bacterial isolates were grown overnight on MHA plates. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension was further diluted to obtain a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculation: The standardized bacterial suspensions were inoculated onto the surface of the MHA plates containing the different concentrations of this compound using a multipoint inoculator.

-

Incubation: The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacterial isolate.

The following diagram outlines the workflow for MIC determination by agar dilution.

Caption: Workflow for MIC determination by agar dilution.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

The in vivo efficacy of this compound has been evaluated in a neutropenic mouse thigh infection model. This model is a standard for assessing the antibacterial activity of new compounds.

Protocol:

-

Animal Model: Specific pathogen-free ICR mice were used.

-

Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days before infection and 100 mg/kg administered one day before infection.

-

Infection: Mice were anesthetized and then infected via intramuscular injection into the thigh with a bacterial suspension (e.g., 10⁶ to 10⁷ CFU/mL) of the test organism.

-

Drug Administration: this compound was administered intravenously at various doses (e.g., 14.6, 58.4, and 233.6 mg/kg) at specified time points post-infection.

-

Sample Collection: At various time points after treatment, mice were euthanized, and the infected thigh muscles were aseptically removed and homogenized.

-

Bacterial Quantification: The thigh homogenates were serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).

-

Data Analysis: The efficacy of this compound was determined by comparing the bacterial load in the thighs of treated mice to that in untreated control mice.

The logical flow of the neutropenic mouse thigh infection model is depicted below.

Caption: Neutropenic mouse thigh infection model workflow.

Time-Kill Assays

Protocol:

-

Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Antibiotic Concentrations: this compound is tested at a range of concentrations, typically multiples of the MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.

-

Incubation: The test tubes or microplate wells are incubated at 35°C with shaking.

-

Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

-

Bacterial Enumeration: The samples are serially diluted and plated on nutrient agar to determine the viable bacterial count (CFU/mL).

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

The following diagram illustrates the general workflow for a time-kill assay.

Caption: General workflow for a time-kill assay.

Conclusion

The available data indicates that this compound is a potent carbapenem with significant in vitro activity against key Enterobacteriaceae pathogens, including those producing extended-spectrum β-lactamases. Its efficacy has been demonstrated in preclinical in vivo models of infection. Further research is needed to fully characterize its activity against a broader range of resistant phenotypes, including carbapenemase-producing Enterobacteriaceae, and to establish its clinical utility. The detailed protocols and data presented in this guide provide a valuable resource for the scientific community engaged in the development and evaluation of new antibacterial agents.

References

Methodological & Application

Application Notes and Protocols for Benapenem Dosage Determination in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] This disruption of the peptidoglycan layer integrity leads to bacterial cell lysis and death.[3] The efficacy of carbapenems, including this compound, is primarily correlated with the percentage of time that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) at the site of infection.[4] For this compound, a target of %fT > MIC of 60% is recommended to ensure bactericidal efficacy.

These application notes provide a comprehensive guide for the determination of appropriate this compound dosages for in vivo preclinical studies, drawing upon established methodologies for carbapenem antibiotics.

I. In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Prior to in vivo studies, it is crucial to determine the in vitro potency of this compound against the bacterial strains of interest. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol: Broth Microdilution MIC Assay

-

Bacterial Strain Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Inoculate a colony into a cation-adjusted Mueller-Hinton Broth (CAMHB) and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility). Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial suspension. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported MIC50 and MIC90 values of this compound against various bacterial species.

| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) |

| ESBL-producing Escherichia coli | ≤0.125 | ≤0.5 |

| ESBL-nonproducing Escherichia coli | ≤0.125 | ≤0.5 |

| ESBL-producing Klebsiella pneumoniae | ≤0.125 | ≤0.5 |

| Enterobacter cloacae | ≤0.125 | ≤0.5 |

II. Pharmacokinetic (PK) Studies in Animal Models

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the selected animal model, typically mice. This information is critical for designing dosing regimens that will achieve the target %fT > MIC.

Protocol: Murine Pharmacokinetic Analysis

-

Animal Model: Use a relevant mouse strain (e.g., BALB/c, C57BL/6) for the study. The choice of strain may depend on the infection model to be used later.

-

Drug Administration: Administer this compound intravenously (i.v.) at various single doses. Based on existing studies, doses of 14.6, 58.4, and 233.6 mg/kg have been used in mice.

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma should be separated and stored at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters from the plasma concentration-time data. A two-compartment model has been shown to be suitable for describing the PK profile of this compound in mice.

Data Presentation: Key Pharmacokinetic Parameters of this compound in Mice

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| CL | Clearance |

| Vd | Volume of distribution |

III. In Vivo Efficacy Studies: Dosage Determination in Infection Models

Once the in vitro activity and in vivo pharmacokinetics are understood, efficacy studies in relevant animal infection models are performed to determine the effective dose. The murine thigh infection model is a commonly used and well-characterized model for assessing the in vivo efficacy of antibiotics against various pathogens.

Protocol: Murine Thigh Infection Model

-

Induction of Neutropenia (Optional but Recommended): To mimic conditions in immunocompromised patients, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.

-

Infection: Inoculate a defined number of bacteria (e.g., 10^6 - 10^7 CFU) into the thigh muscle of the mice.

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound at various dosages and dosing intervals. The selection of doses should be guided by the PK data to achieve a range of %fT > MIC values.

-

Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the thigh muscle, homogenize it, and determine the bacterial load (CFU/thigh) by plating serial dilutions on appropriate agar.

-

Data Analysis: The efficacy of a given dose is typically determined by the reduction in bacterial load compared to untreated control animals. A static dose prevents bacterial growth, while a bactericidal dose results in a 1- to 2-log10 reduction in CFU.

Data Presentation: In Vivo Dose-Response Data for this compound

| This compound Dose (mg/kg) | Dosing Regimen | %fT > MIC | Bacterial Load Reduction (log10 CFU/thigh) |

| Dose 1 | e.g., q8h | Target % | |

| Dose 2 | e.g., q8h | Target % | |

| Dose 3 | e.g., q8h | Target % | |

| Untreated Control | - | - | 0 |

This table should be populated with experimental data.

IV. Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vivo Dosage Determination

Caption: Workflow for this compound in vivo dosage determination.

References

Application Notes and Protocols for Determining Benapenem Susceptibility in Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Benapenem, a novel carbapenem (B1253116) antibiotic. The methodologies described are based on established standards for antimicrobial susceptibility testing (AST) as set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Given that this compound is a new agent, official breakpoints from these organizations may not yet be established. Therefore, the information provided herein is based on currently available scientific literature and general protocols for carbapenem testing. Researchers should consult the latest publications and forthcoming guidelines from CLSI and EUCAST for the most current interpretive criteria.

Introduction to this compound Susceptibility Testing

This compound is a new carbapenem antibiotic with activity against a range of Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs). Accurate susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the emergence of resistance. The primary methods for quantitative susceptibility testing are broth microdilution, to determine the Minimum Inhibitory Concentration (MIC), and disk diffusion, to measure the zone of growth inhibition. Gradient diffusion (e.g., Etest) provides a direct MIC correlate on an agar (B569324) surface.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparative data for other carbapenems. It is important to note that clinical breakpoints for this compound are still under investigation.

Table 1: In Vitro Activity of this compound against Key Bacterial Species

| Bacterial Species | MIC range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| ESBL-producing Escherichia coli | Not widely reported | Not widely reported | ≤ 0.5[1][2] |

| ESBL-producing Klebsiella pneumoniae | Not widely reported | Not widely reported | ≤ 0.5[1][2] |

| ESBL-producing Enterobacter cloacae | Not widely reported | Not widely reported | ≤ 0.5[1] |

| Enterobacteriaceae (general) | Not widely reported | Not widely reported | Not widely reported |

Table 2: Proposed Pharmacokinetic/Pharmacodynamic (PK/PD) Cutoff for this compound

| Organism Group | Proposed PK/PD Cutoff (µg/mL) |

| Enterobacteriaceae | 1 |

This cutoff value is suggested as a potential susceptibility breakpoint based on PK/PD modeling.

Table 3: CLSI and EUCAST MIC Breakpoints for Other Carbapenems against Enterobacteriaceae

| Carbapenem | Organization | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |

| Meropenem | CLSI | ≤ 1 | 2 | ≥ 4 |

| EUCAST | ≤ 2 | > 2 and ≤ 8 | > 8 | |

| Imipenem | CLSI | ≤ 1 | 2 | ≥ 4 |

| EUCAST | ≤ 2 | > 2 and ≤ 8 | > 8 | |

| Doripenem | CLSI | ≤ 1 | 2 | ≥ 4 |

| EUCAST | ≤ 1 | > 1 and ≤ 4 | > 4 | |

| Ertapenem | CLSI | ≤ 0.25 | 0.5 | ≥ 1 |

| EUCAST | ≤ 0.5 | > 0.5 and ≤ 1 | > 1 |

Data sourced from CLSI and EUCAST guidelines for carbapenems.

Table 4: Quality Control (QC) Ranges for Reference Strains with Other Carbapenems

| Quality Control Strain | Antimicrobial Agent | MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) |

| Escherichia coli ATCC® 25922™ | Meropenem (10 µg) | 0.008 - 0.06 | 28 - 34 |

| Imipenem (10 µg) | 0.12 - 0.5 | 26 - 32 | |

| Ertapenem (10 µg) | 0.008 - 0.06 | 29 - 35 | |

| Pseudomonas aeruginosa ATCC® 27853™ | Meropenem (10 µg) | 0.25 - 2 | 25 - 33 |

| Imipenem (10 µg) | 1 - 4 | 20 - 28 | |

| Doripenem (10 µg) | 0.12 - 1 | 27 - 35 |

QC ranges are based on CLSI documentation. Specific QC ranges for this compound have not yet been established.

Experimental Protocols

Broth Microdilution MIC Testing

This protocol follows the general guidelines of CLSI document M07 for broth dilution susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.

Materials:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolate in pure culture (18-24 hours growth on non-selective agar)

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional)

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

-

Quality control strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

Procedure:

-

Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

-

Prepare Inoculum:

-

Select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Prepare Microtiter Plates:

-

Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., 0.015 to 128 µg/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation: Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion (Kirby-Bauer) Susceptibility Testing

This protocol is based on the CLSI M02 guidelines for disk diffusion testing.

Objective: To determine the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

This compound disks (potency to be determined, e.g., 10 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial isolate in pure culture

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers for measuring zone diameters

-

Quality control strains

Procedure:

-

Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculate Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes.

-

-

Apply Antibiotic Disk:

-

Aseptically apply a this compound disk to the surface of the inoculated agar.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

-

Interpret the results as Susceptible, Intermediate, or Resistant based on established zone diameter breakpoints (not yet available for this compound).

-

Gradient Diffusion (Etest) MIC Testing

This method provides a direct MIC value on an agar plate.

Objective: To determine the MIC of this compound using a predefined gradient of the antibiotic on a plastic strip.

Materials:

-

This compound gradient strips (e.g., Etest®)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial isolate in pure culture

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculate Agar Plate: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

-

Apply Gradient Strip:

-

Allow the gradient strip to come to room temperature before opening the package.

-

Aseptically apply the strip to the agar surface with the MIC scale facing upwards.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results:

-

An elliptical zone of inhibition will form around the strip.

-

Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the next highest value.

-

Visualization of Workflows and Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for this compound susceptibility testing.

Mechanisms of Carbapenem Resistance in Gram-Negative Bacteria

Caption: Key mechanisms of carbapenem resistance in bacteria.

References

Application Notes and Protocols for Benapenem Solutions in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic demonstrating broad-spectrum activity against Gram-negative bacteria, including strains producing extended-spectrum β-lactamases (ESBL). As with all carbapenems, its efficacy is primarily associated with the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen.[1] Accurate and consistent preparation of this compound solutions is therefore critical for reliable in vitro and in vivo laboratory studies. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for research purposes.

Physicochemical Properties and Storage

A summary of the essential properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 524.61 g/mol | PubChem |

| Solubility | Water soluble | N/A |

| Storage (Powder) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. | N/A |

| Storage (Solution) | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C. | N/A |

In Vitro Activity of this compound

This compound has shown potent in vitro activity against various clinically relevant Gram-negative bacteria. The following table summarizes the reported Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90).

| Organism | MIC90 (µg/mL) | Source |

| ESBL-producing E. coli | ≤ 0.5 | [1] |

| ESBL-producing K. pneumoniae | ≤ 0.5 | [1] |

| ESBL-producing Enterobacter cloacae | ≤ 0.5 | [1] |

The primary pharmacokinetic/pharmacodynamic (PK/PD) index for assessing the efficacy of this compound is the percentage of the dosing interval during which the free drug concentration is maintained above the MIC (%fT > MIC). A target of >60% is suggested to ensure bactericidal effects.[1] A PK/PD cutoff value of 1 mg/L has been proposed for a dosing regimen of 1,000 mg/day.

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water.

Materials:

-

This compound powder

-

Sterile, deionized, or Milli-Q water

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile serological pipettes or micropipettes with sterile tips

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood or using sterile techniques to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

-

Dissolution: Transfer the weighed this compound powder into a sterile conical tube. Add the required volume of sterile water (in this example, 10 mL).

-

Mixing: Tightly cap the tube and vortex until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the antibiotic.

-

Labeling and Storage: Clearly label each aliquot with the name of the antibiotic, concentration, date of preparation, and solvent used. Store the aliquots at -20°C for long-term use. For short-term use, aliquots can be stored at 4°C for a limited time, though stability should be verified.

Workflow for Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates the general workflow for determining the MIC of this compound against a bacterial isolate using the broth microdilution method.

Caption: Workflow for MIC determination of this compound.

Signaling Pathway and Mechanism of Action

This compound, like other carbapenem antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. The diagram below illustrates the general mechanism of action for β-lactam antibiotics.

Caption: Mechanism of action of this compound.

Disclaimer: These protocols and application notes are intended for research use only. It is the responsibility of the end-user to validate these procedures for their specific applications. Always adhere to appropriate laboratory safety practices.

References

Application of Benapenem in Animal Models of Infection: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of Benapenem, a novel carbapenem (B1253116) antibiotic, in preclinical animal models of infection. The information is compiled from published research to guide the design and execution of similar in vivo studies. This compound has shown promising activity against Enterobacteriaceae.[1][2][3][4][5]

I. Quantitative Data Summary

The efficacy of this compound has been evaluated in murine models of infection, with key pharmacokinetic (PK) and pharmacodynamic (PD) parameters determined to predict its antibacterial effect. The following tables summarize the quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | 14.6 mg/kg | 58.4 mg/kg | 233.6 mg/kg |

| AUC (mg·h/L) | 13.9 | 68.4 | 336.7 |

| Cmax (mg/L) | 20.8 | 85.3 | 311.5 |

| T1/2 (h) | 0.38 | 0.49 | 0.61 |

AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration; T1/2: Half-life. Data extracted from a study using intravenous administration in mice.

Table 2: In Vivo Efficacy of this compound Against Escherichia coli in a Murine Thigh Infection Model

| This compound Dose (mg/kg) | Bacterial Load Reduction (log10 CFU/thigh) |

| 14.6 | ~ 2.0 |

| 58.4 | ~ 3.5 |

| 233.6 | ~ 4.5 |

CFU: Colony-Forming Units. Data represents the change in bacterial count after 24 hours of treatment.

Table 3: Pharmacodynamic Target of this compound

| Parameter | Target Value | Outcome |

| %fT > MIC | > 60% | Bactericidal effect |

%fT > MIC: Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration. This is a key predictor of efficacy for carbapenems.

II. Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in animal models, based on published research.

Protocol 1: Murine Thigh Infection Model for Efficacy Testing

Objective: To evaluate the in vivo efficacy of this compound against a specific bacterial pathogen.

Materials:

-

Specific pathogen-free mice (e.g., ICR mice, female, 6-8 weeks old)

-

Bacterial strain (e.g., Escherichia coli, ATCC 25922)

-

Tryptic Soy Broth (TSB)

-

Saline solution (0.9% NaCl)

-

This compound for injection

-

Anesthetic agent (e.g., isoflurane)

-

Surgical tools

-

Stomacher or tissue homogenizer

-

Agar (B569324) plates (e.g., Mueller-Hinton Agar)

Procedure:

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally to the mice at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic, allowing for a more direct assessment of the antibiotic's bactericidal activity.

-

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain overnight in TSB at 37°C.

-

Dilute the overnight culture in fresh TSB and grow to the logarithmic phase.

-

Wash the bacterial cells with saline and resuspend to a final concentration of approximately 10^7 CFU/mL.

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.

-

-

Treatment:

-

Two hours post-infection, administer this compound intravenously at various doses (e.g., 14.6, 58.4, and 233.6 mg/kg). A control group should receive a vehicle control (e.g., saline).

-

-

Assessment of Bacterial Load:

-

At 24 hours post-treatment, euthanize the mice.

-

Aseptically remove the infected thigh muscle.

-

Homogenize the tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on agar plates.

-

Incubate the plates overnight at 37°C and count the number of colonies to determine the bacterial load (CFU/thigh).

-

-

Data Analysis:

-

Calculate the reduction in bacterial load for each treatment group compared to the control group.

-

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

Specific pathogen-free mice (e.g., ICR mice, male, 6-8 weeks old)

-

This compound for injection

-

Anesthetic agent

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

LC-MS/MS system for drug concentration analysis

Procedure:

-

Drug Administration:

-

Administer a single intravenous dose of this compound to the mice through the tail vein. Doses of 14.6, 58.4, and 233.6 mg/kg have been used in studies.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours).

-

Blood can be collected via retro-orbital bleeding or from the tail vein.

-

Place blood samples into heparinized tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Drug Concentration Analysis:

-

Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

-

Calculate key PK parameters such as AUC, Cmax, and T1/2.

-

III. Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the pharmacokinetic/pharmacodynamic (PK/PD) analysis.

Caption: Workflow for Murine Thigh Infection Model.

Caption: PK/PD Analysis Workflow for this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Model-Informed Drug Development, Pharmacokinetic/Pharmacodynamic Cutoff Value Determination, and Antibacterial Efficacy of this compound against Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Model-Informed Drug Development, Pharmacokinetic/Pharmacodynamic Cutoff Value Determination, and Antibacterial Efficacy of this compound against Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biapenem, a Carbapenem Antibiotic, Elicits Mycobacteria Specific Immune Responses and Reduces the Recurrence of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating Benapenem in Combination with Other Antibiotics

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Benapenem is a novel, experimental carbapenem (B1253116) antibiotic currently under investigation for the treatment of Gram-negative bacterial infections.[1][2] As with other carbapenems, it functions by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, leading to cell lysis and death.[2][3] Clinical trials have been completed for its use in complicated urinary tract infections and acute pyelonephritis.[4] While data on this compound monotherapy is emerging, there is currently a lack of published studies specifically evaluating its efficacy in combination with other antibiotics.

These application notes provide a theoretical framework and detailed protocols for researchers and drug development professionals to investigate the potential synergistic effects of this compound when combined with other antimicrobial agents. The methodologies described are based on established practices for assessing antibiotic synergy with other carbapenems and are intended to serve as a guide for preclinical research.

Rationale for Combination Therapy

The primary motivation for exploring antibiotic combinations is to overcome multidrug resistance in pathogenic bacteria. For carbapenem-resistant Gram-negative bacteria, combination therapy is often considered a key strategy. Potential benefits of combining this compound with another antibiotic include:

-

Synergistic Activity: The combined effect of the two drugs is greater than the sum of their individual effects.

-

Overcoming Resistance: A second antibiotic may inhibit a resistance mechanism that affects this compound (e.g., efflux pumps or beta-lactamases).

-

Broadening the Spectrum of Activity: The combination may be effective against a wider range of pathogens.

-

Preventing the Emergence of Resistance: Using two drugs with different mechanisms of action can reduce the likelihood of resistant mutants arising.

Potential partners for combination with this compound could include aminoglycosides, fluoroquinolones, polymyxins, or fosfomycin, which have shown synergy with other carbapenems against resistant isolates.

Data Presentation: Hypothetical Synergy Data

Quantitative data from synergy testing should be summarized in clear, structured tables. Below are examples of how to present data from checkerboard and time-kill assays for a hypothetical combination of this compound and Antibiotic X against a bacterial isolate.

Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration Index (FICI) from Checkerboard Assay

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| This compound | 16 | 4 | 0.5 | Synergy |

| Antibiotic X | 8 | 2 | ||

| FICI = (MIC of this compound in combo / MIC of this compound alone) + (MIC of Antibiotic X in combo / MIC of Antibiotic X alone) | 0.5 | ≤ 0.5: Synergy > 0.5 to 4: Indifference/Additive > 4: Antagonism |

Table 2: Logarithmic Reduction in Bacterial Count (CFU/mL) from Time-Kill Assay at 24 hours

| Treatment Group (Concentration) | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Log10 Reduction | Interpretation |

| Growth Control | 6.0 | 9.5 | -3.5 (Growth) | - |

| This compound (1/2 MIC) | 6.0 | 7.0 | -1.0 (Growth) | - |

| Antibiotic X (1/2 MIC) | 6.0 | 7.5 | -1.5 (Growth) | - |

| This compound + Antibiotic X (1/2 MIC each) | 6.0 | 3.0 | 3.0 | Synergy |

| Synergy is defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent. |

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol determines the in vitro interaction between this compound and a second antibiotic using the checkerboard method to calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

-

This compound analytical standard

-

Second antibiotic (e.g., aminoglycoside, fluoroquinolone) analytical standard

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Incubator (35°C)

Procedure:

-

Prepare Antibiotic Stock Solutions: Dissolve this compound and the second antibiotic in an appropriate solvent to create high-concentration stock solutions.

-

Plate Setup:

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound.

-

Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic.

-

The result is a matrix of wells containing various concentrations of both drugs.

-

Include control wells: Column 11 with dilutions of this compound alone, row H with dilutions of the second antibiotic alone, and a drug-free growth control well.

-

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Incubation: Incubate the plate at 35°C for 18-24 hours.

-

Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

-

Calculate FICI: Use the formula: FICI = FIC of this compound + FIC of Antibiotic X, where FIC = MIC of drug in combination / MIC of drug alone.

Protocol 2: Time-Kill Curve Assay

This dynamic assay assesses the bactericidal or bacteriostatic activity of the antibiotic combination over time.

Materials:

-

This compound and second antibiotic stock solutions.

-

Bacterial culture in logarithmic growth phase.

-

CAMHB.

-

Sterile culture tubes.

-

Shaking incubator (37°C).

-

Apparatus for colony counting (e.g., agar (B569324) plates, automated counter).

Procedure:

-

Preparation: Prepare tubes with CAMHB containing:

-

No antibiotic (growth control).

-

This compound alone (at a sub-inhibitory concentration, e.g., 1/2 MIC).

-

Second antibiotic alone (at 1/2 MIC).

-

This compound and the second antibiotic in combination (at 1/2 MIC of each).

-

-

Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

-

Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each tube.

-

Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.

Visualizations

Caption: Workflow for in vitro synergy testing of this compound.

Caption: Mechanism of this compound and potential points of synergy.

References

- 1. Effectiveness of a double-carbapenem combinations against carbapenem-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Assessment of combination therapy in BALB/c mice injected with carbapenem-resistant Enterobacteriaceae strains [frontiersin.org]

- 3. iris.univr.it [iris.univr.it]

- 4. Combination therapy for carbapenem-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Benapenem Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benapenem is a novel carbapenem (B1253116) antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] It achieves this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][3] This disruption of cell wall integrity leads to bacterial cell lysis and death. These application notes provide detailed protocols for key cell-based assays to evaluate the in vitro efficacy of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, as a carbapenem, targets the transpeptidation step in peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic lysis. The synthesis of peptidoglycan is a multi-step process that culminates in the cross-linking of peptide side chains, a reaction catalyzed by PBPs. This compound's β-lactam ring mimics the D-Ala-D-Ala moiety of the peptide side chain, allowing it to bind to the active site of PBPs, forming a stable acyl-enzyme intermediate and effectively inactivating the enzyme. This blockage of cell wall cross-linking weakens the peptidoglycan structure, ultimately leading to cell death.

References

Measuring Benapenem in Biological Matrices: A Guide to Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of benapenem, a novel carbapenem (B1253116) antibiotic, in biological samples. The following sections outline the predominant analytical methodologies, complete with experimental procedures and performance data, to assist researchers in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction